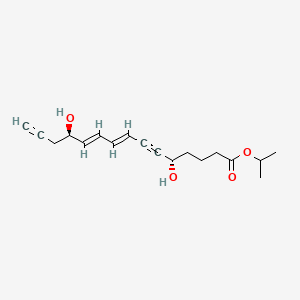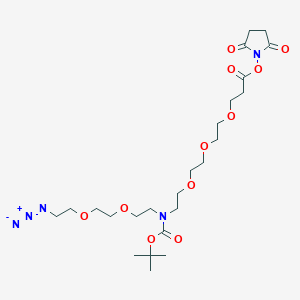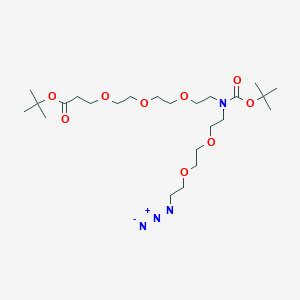
NCD38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NCD38 is a potent, selective LSD1 inhibitor.
Aplicaciones Científicas De Investigación
Leukemic Stem Cells Monitoring
NCD38, identified as CD38, plays a significant role in the monitoring of leukemic stem cells (LSCs) in B-lineage childhood acute lymphoblastic leukemia. The immunophenotype CD34+CD38lowCD19+ is proposed as a candidate LSC population. Research showed that the presence of this candidate LSC population correlates with CD38 expression relative to that of normal B-cell progenitors. However, the absence of this population in certain diagnostic and minimal residual disease (MRD) positive samples suggests that this phenotype may not be a universal biomarker for tracking LSCs. This indicates that the underexpression of CD38 might be an artifact rather than signifying a biologically distinct LSC population (Wilson et al., 2010).
Myeloid-Derived Suppressor Cells in Colorectal Cancer
CD38 is also significant in the study of myeloid-derived suppressor cells (MDSCs) in colorectal cancer (CRC). CD38+ M-MDSC expansion is observed in a subset of advanced CRC patients. This suggests that CD38 could be expressed on MDSCs in human CRC, offering a new perspective for therapeutic targeting of human MDSCs using anti-CD38 monoclonal antibodies. This finding provides a rationale for targeting M-MDSCs with an anti-CD38 monoclonal antibody in metastatic CRC patients (Karakasheva et al., 2018).
Diagnostic Utility in Differentiating Infections
CD38, particularly the expression of CD38 on T cells (CD3+CD38+), is instrumental in identifying the type of infection in patients presenting with fever. The study indicated that CD3+CD38+ cell percentages were elevated in patients with viral infections, showcasing the potential of CD38 as a biomarker in the differentiation between bacterial and viral infections (He et al., 2022).
Role in Social Processing and Autism Spectrum Disorder
The CD38 gene, which codes for a transmembrane protein engaged in oxytocin secretion processes, plays a role in social recognition. A common variation in this gene is associated with autism spectrum disorders (ASD). The intranasal application of oxytocin has been shown to influence the behavioral and neural correlates of social processing, and these effects are likely mediated by genetic variations within the oxytocin system, including the CD38 gene. This suggests a link between CD38 genetic variants and social processing, potentially contributing to the understanding of the pathophysiology of ASD (Sauer et al., 2012).
Propiedades
Número CAS |
2078047-42-2 |
|---|---|
Fórmula molecular |
C35H36ClN3O2 |
Peso molecular |
566.14 |
Nombre IUPAC |
N-[(1S)-1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-5-[[(1R,2S)-2-phenylcyclopropyl]amino]pentyl]-[1,1'-biphenyl]-4-carboxamide |
InChI |
InChI=1S/C35H36ClN3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40)/t31-,32-,33+/m0/s1 |
Clave InChI |
KYDFMNLSOYZOTR-XFCANUNOSA-N |
SMILES |
O=C(C1=CC=C(C2=CC=CC=C2)C=C1)N[C@H](C(NCC3=CC=CC(Cl)=C3)=O)CCCCN[C@H]4[C@H](C5=CC=CC=C5)C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NCD-38; NCD 38; NCD38 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















